![molecular formula C15H13ClFNO5S B2810930 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1105205-41-1](/img/structure/B2810930.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

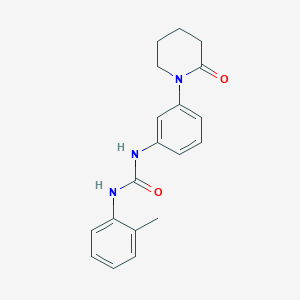

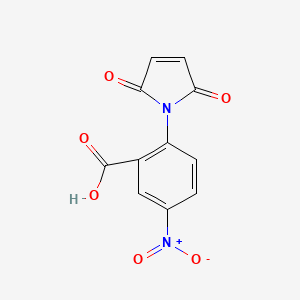

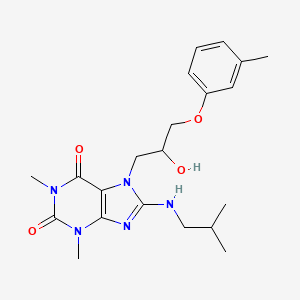

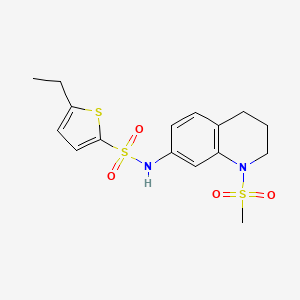

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic compounds with significant pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . These compounds are typically synthesized using stable and readily available starting materials . The resulting compounds are then transformed into various synthetically important derivatives .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied . For example, these compounds can be transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques . These include studying their thermal decomposition behavior and predicting their molecular properties .Wissenschaftliche Forschungsanwendungen

Occurrence and Behavior in Aquatic Environments

Compounds similar to the one you're interested in have been studied for their occurrence, fate, and behavior in aquatic environments. Parabens, for example, are chemicals with phenolic hydroxyl groups used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Research has focused on their biodegradability, the effects of their continuous introduction into the environment, and their reaction with free chlorine, yielding halogenated by-products. Such studies highlight the environmental impact and persistence of these chemicals in water systems (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Protocols for Related Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain anti-inflammatory and analgesic materials, represents another area of interest. Research has developed practical pilot-scale methods for its preparation, highlighting the challenges and innovations in synthesizing complex organic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity of certain compounds, including their reaction pathways and the specificity of these reactions, has been extensively studied. Understanding how antioxidants interact with radicals and the impact of these interactions on cellular health is crucial for developing therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Applications in Drug Development and Disease Treatment

Research has also focused on the development of new drug candidates, exploring compounds with potential antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory properties. Benzoxaborole compounds, for instance, have shown promise in treating various diseases due to their unique physicochemical and drug-like properties (Nocentini, Supuran, & Winum, 2018).

Environmental Impact and Degradation Pathways

The environmental impact of chemical compounds, including their degradation pathways and the toxicity of their by-products, is a significant area of research. Studies on the advanced oxidation processes (AOPs) used to treat pollutants like acetaminophen in water highlight the importance of understanding and improving degradation mechanisms (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Wirkmechanismus

Target of Action

The compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway, specifically the S-phase and G2/M-phase . By causing cell cycle arrest at these phases, it disrupts the normal progression of cell division .

Result of Action

The compound’s action results in the induction of apoptosis (programmed cell death) and cell cycle arrest at the S phase and G2/M phase . These effects can lead to the inhibition of cancer cell proliferation, making the compound a potential antitumor agent .

Zukünftige Richtungen

The benzo[d][1,3]dioxole subunit is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts are likely to focus on the synthesis and evaluation of novel compounds incorporating this subunit, with the aim of discovering new applications and improving existing ones .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO5S/c16-12-8-11(2-3-13(12)17)24(19,20)18-5-6-21-10-1-4-14-15(7-10)23-9-22-14/h1-4,7-8,18H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOZKEQKRGXGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)

![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)

![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)

![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)